molecular formula C47H68O4 B1264385 petroformynic acid B

petroformynic acid B

Cat. No.: B1264385
M. Wt: 697 g/mol
InChI Key: BZLCFINUEDERAD-JCPHLTBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Petroformynic Acid B is a cytotoxic C47-polyacetylene carboxylic acid that was first isolated from a marine sponge of the genus Petrosia sp. . As a member of the polyacetylene family, it is a characteristic metabolite of Petrosia sponges . Its structure was determined through comprehensive analysis of 2D NMR and tandem FABMS data, and the absolute stereochemistry was assigned using the modified Mosher method . This compound has demonstrated moderate cytotoxic activity against P388 mouse lymphoma cells in bioassays, indicating its potential value in cancer research and for investigating new cytotoxic natural products . The molecular formula of this compound is C47H68O4 . This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

Molecular Formula

C47H68O4

Molecular Weight

697 g/mol

IUPAC Name

(4Z,20Z,26Z,30E,34S,43E,45S)-34,45-dihydroxyheptatetraconta-4,20,26,30,43-pentaen-2,32,35,46-tetraynoic acid

InChI

InChI=1S/C47H68O4/c1-2-45(48)41-37-33-29-27-28-31-35-39-43-46(49)42-38-34-30-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-32-36-40-44-47(50)51/h1,7,9,19,21,30,32,34,36-37,41,45-46,48-49H,3-6,8,10-18,20,22-29,31,33,35H2,(H,50,51)/b9-7-,21-19-,34-30+,36-32-,41-37+/t45-,46-/m1/s1

InChI Key

BZLCFINUEDERAD-JCPHLTBWSA-N

Isomeric SMILES

C#C[C@H](/C=C/CCCCCCC#C[C@@H](C#C/C=C/CC/C=C\CCCC/C=C\CCCCCCCCCCCCCC/C=C\C#CC(=O)O)O)O

Canonical SMILES

C#CC(C=CCCCCCCC#CC(C#CC=CCCC=CCCCCC=CCCCCCCCCCCCCCCC=CC#CC(=O)O)O)O

Synonyms

petroformynic acid B

Origin of Product

United States

Isolation and Characterization of Petroformynic Acid B

Geographical and Species Distribution of Petrosia Sponges Yielding Petroformynic Acid B

This compound was first isolated from an unidentified species of marine sponge belonging to the genus Petrosia. nih.govrsc.orgresearchgate.net This particular specimen was collected off the coast of Katsuo-jima Island in the Wakayama Prefecture of Japan. nih.govrsc.orgresearchgate.net The genus Petrosia is known for its wide distribution in both tropical and temperate marine environments, inhabiting areas from intertidal zones to deep waters. mdpi.com

While the definitive isolation of this compound has been reported from this specific Japanese location, a closely related compound, named "petroformynic acid," has been identified in Petrosia ficiformis specimens from both the Atlantic and Mediterranean. nih.govrsc.org This suggests that sponges of the Petrosia genus, particularly species like P. ficiformis, are likely sources of a range of related polyacetylene compounds, and the geographical distribution of this compound could be broader than currently documented. Polyacetylenes are noted as being the most predominant metabolites in Petrosia sponges found in temperate regions. mdpi.comresearchgate.net

Table 1: Geographical and Species Distribution

CompoundGenusSpeciesGeographical Location
This compoundPetrosiasp.Katsuo-jima Island, Wakayama Prefecture, Japan nih.govrsc.orgresearchgate.net
Petroformynic AcidPetrosiaficiformisAtlantic and Mediterranean nih.govrsc.org

Methodologies for Extraction and Primary Fractionation from Marine Sponge Biomass

The process of isolating this compound from the marine sponge begins with the extraction of the wet biomass. The collected sponge material is typically subjected to solvent extraction to obtain a crude extract containing a mixture of various compounds.

A common primary step involves solvent partitioning. For instance, the combined organic extracts of the sponge are partitioned to separate compounds based on their polarity. In the initial isolation of this compound, the crude extract was subjected to a solvent partitioning scheme which resulted in a cytotoxic 90% methanol (B129727) (MeOH) fraction. This initial fractionation is crucial for concentrating the desired compounds and removing a significant portion of interfering substances.

Table 2: Extraction and Primary Fractionation

StepProcedureOutcome
Extraction Extraction of wet sponge biomass with organic solvents.Crude organic extract.
Solvent Partitioning Partitioning of the crude extract.Concentration of cytotoxic compounds in a 90% MeOH fraction.

Chromatographic Purification Strategies for the Isolation of this compound

Following initial fractionation, a series of chromatographic techniques are employed to achieve the final purification of this compound. These methods separate the components of the enriched fraction with high resolution.

The purification process for this compound typically involves multiple chromatographic steps:

ODS (Octadecylsilyl) Flash Column Chromatography: The 90% MeOH fraction is first subjected to ODS flash column chromatography. This is a type of reversed-phase chromatography that separates compounds based on their hydrophobicity.

Silica (B1680970) Gel Column Chromatography: Further separation is achieved using silica gel column chromatography, which is a normal-phase technique that separates compounds based on their polarity.

ODS High-Performance Liquid Chromatography (HPLC): The final step in the purification cascade is ODS HPLC. This high-resolution technique provides the pure this compound.

Table 3: Chromatographic Purification

Chromatographic TechniqueStationary PhaseGeneral Principle
ODS Flash Column ChromatographyOctadecylsilyl (C18) bonded silicaReversed-Phase
Silica Gel Column ChromatographySilica GelNormal-Phase
ODS High-Performance Liquid Chromatography (HPLC)Octadecylsilyl (C18) bonded silicaReversed-Phase

Advanced Spectroscopic and Spectrometric Approaches for the Structural Elucidation of Petroformynic Acid B

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy served as the cornerstone for the structural determination of petroformynic acid B, providing detailed insights into its carbon framework and the arrangement of its functional groups.

One-Dimensional NMR for Primary Structural Features (e.g., 1H, 13C NMR)

Initial analysis by one-dimensional (1D) NMR spectroscopy offered a preliminary blueprint of the molecule's composition. The ¹H NMR spectrum, while complex due to significant signal overlap, revealed the presence of olefinic and acetylenic protons, indicating a highly unsaturated structure.

The ¹³C NMR spectrum was more revealing, confirming the presence of a carboxylic acid (δ 161.9) and identifying ten sp² carbons associated with double bonds, eight sp-hybridized carbons of acetylene (B1199291) moieties, and two distinct oxygenated methine groups (δ 52.9 and 63.2). acs.org The chemical shift of the signal at δ 52.9 is particularly characteristic of a doubly propargylic oxymethine carbon, a key structural feature. acs.org

Table 1: Selected ¹³C NMR Chemical Shifts for this compound

Functional GroupChemical Shift (δ) in ppm
Carboxylic Acid161.9
sp² Carbons109.0, 112.4, 129.4, 130.7, 130.9 (2C), 131.7, 134.1, 145.9, 147.7
Acetylenic Carbons74.5, 77.4, 79.4, 82.6, 84.8, 85.0, 87.1, 91.6
Oxygenated Methines52.9, 63.2

Data sourced from Okamoto et al., 2007. acs.org

Two-Dimensional NMR for Molecular Connectivity and Spatial Relationships (e.g., COSY, HMBC, TOCSY)

Despite the wealth of information from 1D NMR, the severe overlap in the ¹H NMR spectrum necessitated the use of two-dimensional (2D) NMR experiments to piece together the molecular puzzle. Through the interpretation of various 2D NMR data, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Total Correlation Spectroscopy (TOCSY), five key structural units of this compound were identified. acs.org COSY spectra were instrumental in establishing proton-proton connectivities within these units, while HMBC spectra revealed long-range correlations between protons and carbons, allowing for the assembly of the partial structures. However, due to the complexity of the spectra, NMR data alone was insufficient to determine the complete sequence of these units. acs.org

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis (e.g., Tandem FABMS, HRFABMS)

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was employed to ascertain the elemental composition of this compound. This analysis established the molecular formula as C₄₇H₆₈O₄. acs.org

To resolve the ambiguity in the connectivity of the structural units deduced from NMR, tandem Fast Atom Bombardment Mass Spectrometry (FABMS) was utilized. This powerful technique provided critical information by revealing the fragmentation pattern of the molecule. By analyzing the mass-to-charge ratios of the fragment ions, the sequence of the five structural units was unequivocally established, leading to the complete planar structure of this compound. acs.org

Determination of Absolute Stereochemistry (e.g., Modified Mosher Analysis)

With the planar structure secured, the final structural challenge was the determination of the absolute configuration of the stereogenic centers. This was accomplished using the modified Mosher analysis, a well-established NMR-based method. acs.org This technique involves the chemical derivatization of the chiral alcohol functionalities with the (R)- and (S)-isomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons near the newly formed ester linkage, the absolute stereochemistry of the chiral centers in this compound was successfully assigned. acs.orgnih.gov

Comparative Structural Analysis with Petroformyne Analogs and Related Polyacetylenes

The structural elucidation of this compound was further solidified by comparing its spectral data with those of its co-isolated analog, petroformynic acid C, and other known polyacetylenes from the Petrosia genus. acs.orgmdpi.com Petroformynic acid C was found to have a very similar structure, differing only by the saturation of one of the double bonds. acs.org This comparative approach revealed conserved structural motifs and spectroscopic features, providing additional confidence in the assigned structure of this compound and situating it within the broader chemical context of marine polyacetylenes. acs.orgmdpi.com

Biological Activities and Mechanistic Studies of Petroformynic Acid B

Evaluation of Cytotoxic Effects on In Vitro Cellular Models

The primary biological activity reported for petroformynic acid B is its cytotoxicity. This has been evaluated against both murine and human cell lines, providing initial insights into its potential as an antiproliferative agent.

This compound, along with its analogue petroformynic acid C, has demonstrated notable cytotoxic activity against the P388 murine leukemia cell line. researchgate.net Studies have determined a specific concentration at which it inhibits the growth of these cancer cells. Research has reported that petroformynic acids B and C inhibited the proliferation of P388 cells with a shared IC₅₀ value of 0.4 μg/mL. nih.gov This finding establishes the compound's potent antiproliferative capacity in this preclinical model.

Table 1: Cytotoxicity of this compound against Murine Leukemia Cells

Compound Cell Line IC₅₀ (μg/mL) Source
This compound P388 0.4 nih.gov

While direct testing of this compound against a wide panel of human cancer cell lines is not extensively documented in publicly available literature, data from closely related polyacetylenes provide significant insights. The structural analogue (-)-duryne (B1261566) has been evaluated against several human cancer cell lines, showing potent activity. nih.gov Given that structural analogues of duryne which possess additional carboxylic acid moieties, such as the petroformynic acids, have been noted to retain their cytotoxicity, these findings are highly relevant. nih.govacs.org

Duryne exhibits an IC₅₀ value of approximately 0.2 μM against human colon (HCT-8) and lung (A549) cancer cell lines. nih.gov This suggests that this compound may possess a similar spectrum of activity against these solid tumor cell types, although direct experimental verification is required.

Table 2: Cytotoxicity of the Related Polyacetylene (-)-Duryne against Human Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀ (μM) Source
(-)-Duryne HCT-8 Colon ~0.2 nih.gov
(-)-Duryne A549 Lung ~0.2 nih.gov
(-)-Duryne MCF7 Mammary ~0.2 nih.gov

Analysis of Antiproliferative Activity against Murine Leukemia Cell Lines

Investigation of Cellular and Molecular Targets

Understanding the mechanism of action is critical for evaluating the therapeutic potential of any cytotoxic compound. For this compound, this investigation is ongoing, with comparative studies of related molecules offering the most substantial clues.

The precise molecular target and cellular pathway modulated by this compound have not yet been definitively identified. However, based on the activity of related compounds, a general mechanism can be hypothesized. The cytotoxicity of the related compound duryne was found to be similar against both replicating and non-replicating bacteria, as well as against mammalian Vero cells. nih.gov This broad activity profile suggests a mechanism that does not target a specific process like cell wall synthesis but rather a more conserved component, such as the cell membrane or the electron transport chain. nih.gov It is plausible that this compound, with its long, lipophilic polyacetylene chain, exerts its cytotoxic effects through disruption of cell membrane integrity or related functions.

Comparing this compound with its structural relative, duryne, offers valuable mechanistic insights. Both compounds are long-chain polyacetylenes isolated from Petrosia sponges and exhibit potent cytotoxicity in the sub-micromolar to low-micromolar range. researchgate.netnih.gov Duryne's consistent potency across different cell types points towards a fundamental mechanism of action, possibly involving membrane interaction. nih.gov

This compound is the carboxylic acid analogue of petroformyne 3. nih.gov The presence of the terminal carboxylic acid group in this compound alters its polarity compared to neutral polyacetylenes like duryne. This structural difference could influence its interaction with cellular membranes and potential protein targets, although studies have shown that the addition of a carboxylic acid moiety often retains the cytotoxic activity of the parent molecule. nih.govacs.org

Identification of Potential Cellular Pathways or Biological Processes Modulated by this compound

Structure-Activity Relationship (SAR) Studies Derived from this compound Analogs

Structure-activity relationship (SAR) studies of polyacetylenes from marine sponges have highlighted several key structural features that govern their biological activity. These insights are derived from comparing the cytotoxicity of a wide array of natural analogues.

For polyacetylenes similar to duryne and, by extension, this compound, crucial factors influencing cytotoxicity include the length of the lipid chain, the stereochemistry of any propargyl alcohol functionalities, and the number and placement of the acetylene (B1199291) groups. nih.govacs.org The retention of cytotoxicity in structural analogues that feature additional hydroxyl or carboxylic acid groups, such as petroformynic acids, pellynols, and neopetroformynes, demonstrates that the core polyacetylene scaffold is the primary driver of the bioactivity. nih.govacs.org

Synthetic and Semisynthetic Strategies for Petroformynic Acid B and Its Derivatives

Methodological Approaches Towards Total Synthesis of Petroformynic Acid B

A plausible synthetic strategy for this compound would likely involve a convergent approach, where key fragments of the molecule are synthesized independently and then coupled together. The construction of the long polyacetylene chain with defined stereochemistry would be a primary challenge.

Key Synthetic Methodologies:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Cadiot-Chodkiewicz reactions, are powerful tools for the formation of carbon-carbon bonds, particularly for assembling polyyne systems. nih.gov The Sonogashira coupling, which involves the reaction of a terminal alkyne with a vinyl or aryl halide, and the Cadiot-Chodkiewicz coupling, which couples a terminal alkyne with a 1-haloalkyne, would be instrumental in constructing the conjugated diyne and triyne moieties present in many bioactive polyacetylenes. nih.govacademie-sciences.fr

Stereoselective Synthesis of Chiral Centers: The stereochemistry of the hydroxyl groups in this compound is crucial for its biological activity. researchgate.net Asymmetric synthesis techniques, such as substrate-controlled or reagent-controlled reactions, would be necessary to establish the correct absolute configurations of these chiral centers. The use of chiral catalysts or auxiliaries can facilitate the enantioselective addition of acetylides to aldehydes to generate chiral propargyl alcohols, which are key building blocks for polyacetylene synthesis. acs.org

Control of Double Bond Geometry: The geometry of the double bonds within the polyene segments would need to be carefully controlled. Methods like the Wittig reaction and its variations (e.g., Schlosser modification for E-selectivity, or using stabilized ylides for Z-selectivity) or stereoselective reduction of alkynes (e.g., Lindlar catalyst for cis-alkenes, or sodium in liquid ammonia (B1221849) for trans-alkenes) could be employed. More advanced techniques like ring-closing metathesis (RCM) on an ester-tethered substrate followed by eliminative ring opening has been shown to be effective in the stereoselective formation of E,Z-conjugated dienes in other polyacetylene syntheses. nih.gov

A hypothetical retrosynthetic analysis would likely disconnect the molecule into several key building blocks: a central polyene core, two polyacetylene fragments, and the terminal carboxylic acid moiety. Each of these fragments would be synthesized stereoselectively and then assembled using the aforementioned cross-coupling methodologies.

Semisynthetic Modifications and Derivatization for Enhanced Biological Exploration

Given the challenges of total synthesis, semisynthesis starting from the natural product or a closely related, more abundant analogue offers a more accessible route to explore the biological landscape of this compound. These modifications can provide valuable insights into the structure-activity relationships (SAR) and potentially lead to derivatives with improved potency or selectivity.

Potential Semisynthetic Modifications:

Esterification and Amidation of the Carboxylic Acid: The terminal carboxylic acid is a prime target for modification. Conversion to a variety of esters or amides would modulate the polarity and pharmacokinetic properties of the molecule. frontiersin.org

Modification of Hydroxyl Groups: The hydroxyl groups could be acylated, etherified, or oxidized. These modifications would probe the importance of these functional groups for target binding, potentially through hydrogen bonding. nih.gov For instance, the conversion of diols to acetonides has been shown to enhance the cytotoxic activity of other polyacetylenes. nih.gov

Saturation or Isomerization of Double and Triple Bonds: Selective hydrogenation of the double or triple bonds would reveal the role of unsaturation in the molecule's bioactivity. Isomerization of double bonds could also provide insights into the optimal spatial arrangement of the carbon chain.

These semisynthetic derivatives would be subjected to biological screening to identify key structural features responsible for the cytotoxicity of this compound.

Design and Synthesis of Structural Analogs for Comprehensive SAR Elucidation

The design and synthesis of structural analogs are crucial for a comprehensive understanding of the structure-activity relationships of this compound. This approach allows for systematic variation of different parts of the molecule to pinpoint the pharmacophore.

Strategies for Analog Design and Synthesis:

Chain Length Variation: Synthesizing analogs with shorter or longer alkyl chains would determine the optimal length for cytotoxic activity.

Modification of the Polyacetylene Core: The number and position of the triple bonds could be altered to assess their contribution to the molecule's biological profile.

Stereochemical Analogs: The synthesis of diastereomers and enantiomers of this compound would be essential to confirm the importance of the naturally occurring stereochemistry for its activity. The synthesis of both enantiomers of a chiral alcohol in a related polyacetylene has demonstrated the significance of the absolute configuration for its biological effect. mdpi.com

Introduction of Aromatic Rings: Replacing portions of the aliphatic chain with aromatic rings could introduce conformational rigidity and additional binding interactions, potentially leading to enhanced activity.

The following interactive data tables summarize hypothetical SAR findings based on studies of analogous polyacetylene compounds:

Table 1: Hypothetical SAR of this compound Analogs - Modifications of the Carboxylic Acid Terminus

CompoundModificationPredicted Cytotoxicity
This compound-COOHModerate
Methyl Petroformynate-COOCH₃Potentially Increased
Petroformynamide-CONH₂Variable
N-Benzyl Petroformynamide-CONHCH₂PhPotentially Increased

Table 2: Hypothetical SAR of this compound Analogs - Modifications of Hydroxyl Groups

CompoundModificationPredicted Cytotoxicity
This compoundNative OH groupsModerate
Acetylated this compoundOAc groupsPotentially Decreased
Oxidized this compoundCarbonyl groupsPotentially Altered
Deoxy this compoundH in place of OHPotentially Decreased

Table 3: Hypothetical SAR of this compound Analogs - Modifications of the Carbon Chain

CompoundModificationPredicted Cytotoxicity
This compoundNative C47 chainModerate
Shorter Chain Analog (e.g., C35)Truncated chainPotentially Decreased
Longer Chain Analog (e.g., C55)Extended chainPotentially Variable
Saturated AnalogNo C=C or C≡C bondsLikely Inactive

A systematic synthetic and biological evaluation of such analogs would provide a detailed map of the structural requirements for the cytotoxic activity of this compound, paving the way for the design of more potent and selective anticancer agents.

Future Perspectives and Advanced Research Applications for Petroformynic Acid B

Integration of Omics Technologies for Comprehensive Metabolomic and Pathway Analysis

The biosynthesis of long-chain polyacetylenes like petroformynic acid B is thought to originate from fatty acid and polyketide precursors. nih.gov However, the precise enzymatic machinery and genetic blueprint responsible for its creation within its host sponge or associated symbionts are unknown. The integration of "omics" technologies offers a powerful, hypothesis-free approach to unraveling this complex biosynthesis.

A combined transcriptomic and metabolomic analysis could provide a comprehensive snapshot of the metabolic state of the producing organism. nih.gov By comparing gene expression profiles with the presence of specific metabolites and biosynthetic intermediates, researchers can identify candidate genes, such as fatty acid desaturases and polyketide synthases (PKSs), that are upregulated during the production of this compound. nih.govnih.gov

Furthermore, genome mining of the Petrosia sponge and its associated microbial community is a crucial step. nih.gov Many bioactive compounds from sponges are actually produced by uncultivated bacterial symbionts. nih.gov By analyzing the metagenome of the sponge-microbe consortium, it is possible to identify the biosynthetic gene clusters (BGCs) responsible for producing polyketide-derived molecules. mdpi.commdpi.com Identifying the specific PKS gene cluster for this compound would not only confirm its biosynthetic origins but also provide the genetic material needed for sustainable production strategies. nih.gov

Table 1: Potential Omics-Based Approaches for this compound Research

Technology Application Potential Outcome
Metabolomics Profiling of small molecules in the Petrosia sp. extract. Identification of biosynthetic precursors and intermediates related to this compound.
Transcriptomics Sequencing of expressed genes (RNA) from the sponge and its symbionts. Correlation of gene expression with compound production; identification of active biosynthetic pathways.

| Genomics/Metagenomics | Sequencing the DNA of the sponge and its entire microbial community. | Discovery of the complete biosynthetic gene cluster (BGC) encoding the enzymes for this compound synthesis. nih.govmdpi.com |

Development of Chemical Probes for Target Identification and Validation

A significant challenge in natural product drug discovery is identifying the specific cellular target through which a compound exerts its biological effect. nih.govnih.gov this compound exhibits cytotoxicity, but its molecular target is unknown. Current time information in Notio Egeo, GR. The development of a custom chemical probe based on its structure is a key strategy for target identification and validation. frontiersin.org

This approach involves the chemical synthesis of a this compound analog that incorporates a strategically placed linker arm with a reactive handle, such as an alkyne or azide (B81097) group. nih.govrsc.org This "clickable" tag allows the probe to be covalently attached to reporter molecules. The probe must be designed to retain the core pharmacophore of the parent molecule to ensure it still binds to the same biological target.

Once synthesized, the probe can be used in several ways:

Affinity Chromatography: The probe can be immobilized on beads to "pull down" its binding partners from cell lysates, which can then be identified using mass spectrometry. nih.gov

In-situ Labeling: A fluorescent reporter can be "clicked" onto the probe after it has been introduced to living cells, allowing for visualization of its subcellular localization and providing clues about its site of action. nih.govmdpi.com

Identifying the protein(s) that this compound interacts with is a critical step in understanding its mechanism of action and could reveal novel targets for therapeutic intervention. rsc.org

Exploration of Novel Bioactivities through Advanced Screening Platforms

The known bioactivity of this compound is currently limited to cytotoxicity against murine leukemia cells. mdpi.com However, polyacetylenes as a class exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities. researchgate.netresearchgate.net Advanced screening platforms can rapidly test this compound against a vast number of biological targets to uncover new therapeutic potential. mdpi.com

High-Throughput Screening (HTS) and High-Content Screening (HCS) can assess the effect of the compound across hundreds or thousands of different cell lines or molecular assays simultaneously. nih.govvliz.be Unlike traditional screens that measure a single endpoint (e.g., cell death), HCS uses automated microscopy and image analysis to capture complex phenotypic changes, providing deeper insight into the compound's effects on cellular morphology and function. nih.gov

Furthermore, using whole-organism models like zebrafish larvae in screening platforms can reveal activities not observable in simple cell cultures, such as effects on angiogenesis or neurodevelopment. nih.gov Submitting this compound to these advanced screening libraries could efficiently map its bioactivity profile, potentially identifying novel and unexpected therapeutic applications beyond its known cytotoxic effects. researchgate.net

Sustainable Bioproduction Strategies for this compound and Related Compounds

A major bottleneck in the development of marine natural products is the limited supply obtainable from the source organism. researchgate.net Harvesting large quantities of sponges is ecologically unsustainable and often yields only minuscule amounts of the desired compound. Sustainable production is therefore essential for further research and development.

Once the biosynthetic gene cluster for this compound is identified via omics approaches (see 7.1), heterologous expression offers a promising solution. nih.gov This synthetic biology technique involves transferring the entire gene cluster from the native producer (the sponge symbiont) into a well-characterized and easily culturable microbial host, such as Escherichia coli or Streptomyces coelicolor. nih.govuni-bonn.de Successfully engineering the host to express the large polyketide synthase enzymes and required tailoring enzymes would enable the large-scale, fermentative production of this compound, providing a stable and sustainable supply for advanced preclinical studies. researchgate.netmdpi.com This approach has been successfully explored for other complex polyketides from sponge symbionts and represents a clear future path for this compound. nih.govmdpi.com

Computational Chemistry and Molecular Modeling for Predictive Activity and Interaction Studies

Computational approaches are invaluable for accelerating drug discovery by predicting how a molecule might behave and interact with biological systems. nih.govmdpi.com For this compound, in silico methods can be used to generate hypotheses about its mechanism of action and guide further experimental work.

Key computational techniques include:

Molecular Docking: This method can be used to virtually screen this compound against libraries of known protein structures, such as those of key cancer-related enzymes or receptors. nih.govmdpi.com The results can predict potential binding sites and identify high-probability molecular targets for its cytotoxic activity.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of this compound analogs with varying potency, QSAR models can identify the key structural features (the pharmacophore) responsible for its bioactivity. nih.gov This knowledge can guide the rational design of more potent and selective derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound when bound to a putative target protein over time, providing detailed insights into the stability of the interaction and the key amino acid residues involved. nih.govnih.gov

These computational studies can significantly de-risk and streamline the drug development process, allowing researchers to prioritize the most promising experimental avenues. mdpi.com

Interdisciplinary Approaches in Marine Chemical Biology for Translational Research

Translating a discovery like this compound from a marine extract into a clinical candidate requires a highly integrated, interdisciplinary approach that bridges marine science and medicine. nih.govnih.gov Marine chemical biology serves as the hub for this effort, connecting diverse fields to drive innovation. ucsd.edu

The future development of this compound is a prime example of where this convergence is essential. The process begins with marine ecologists and taxonomists identifying and collecting the source organism. It then moves to natural product chemists for isolation and structure elucidation. This is followed by a synergistic application of the advanced techniques discussed:

Genomics and Bioinformatics to find the biosynthetic genes. mdpi.com

Synthetic Biology and Fermentation Technology to create a sustainable supply. mdpi.com

Medicinal Chemistry and Chemical Biology to synthesize probes and optimized analogs. frontiersin.orgufl.edu

Computational Chemistry to model interactions and predict targets. nih.gov

Pharmacology and Cell Biology to perform advanced screening and validate mechanisms of action. nih.gov

By fostering collaboration between these fields, the scientific community can overcome the common hurdles of supply, target identification, and mechanism elucidation, paving the way for the successful translation of promising marine compounds like this compound into valuable research tools or novel therapeutics. mdpi.com

Q & A

Q. How should researchers address potential conflicts between preclinical efficacy and toxicity findings in this compound studies?

  • Methodological Answer : Adopt the ARRIVE 2.0 guidelines for transparent reporting of animal studies. Conduct toxicity screens (e.g., Ames test, hERG assay) in parallel with efficacy trials. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify therapeutic windows. Disclose all raw data in repositories like Figshare or Zenodo for independent verification .

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